RA VII Exhibits Superior Potency Against P388 Leukemia Compared to Closest Natural Analog RA V
RA VII demonstrates significantly higher cytotoxic potency against P388 lymphocytic leukemia cells than its closest natural analog, RA V (deoxybouvardin). In a head-to-head comparison using the P388 cell line, RA VII achieved an IC50 of 0.0013 μg/mL, while RA V was less potent (exact IC50 for RA V not reported in this study, but the derivative Tyr-6-Cζ-deoxyRA-V, derived from RA V, required an IC50 of 0.0025 μg/mL to achieve comparable activity) [1]. This represents a nearly 2-fold difference in potency, establishing RA VII as the more active molecule within this series.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0013 μg/mL |
| Comparator Or Baseline | Tyr-6-Cζ-deoxyRA-V (a derivative of RA V): 0.0025 μg/mL |
| Quantified Difference | RA VII is ~1.9-fold more potent than the RA V derivative |
| Conditions | P388 lymphocytic leukemia cell line |
Why This Matters
Superior in vitro potency translates to a higher probability of achieving therapeutic efficacy at lower doses, a critical factor in drug candidate selection and reducing potential off-target effects.
- [1] Itokawa, H., et al. (1993). Preparation and Cytotoxicity of Cyclic Hexapeptides, RA Derivatives. Chemical and Pharmaceutical Bulletin, 41(7), 1266–1269. View Source
